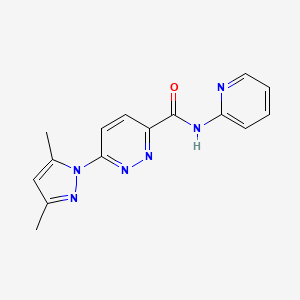

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylpyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-10-9-11(2)21(20-10)14-7-6-12(18-19-14)15(22)17-13-5-3-4-8-16-13/h3-9H,1-2H3,(H,16,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGGDJXXKVDGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloropyridazine-3-carboxylic Acid

The pyridazine core is often derived from 6-chloropyridazine-3-carboxylic acid, a versatile intermediate. As demonstrated in Scheme 1 (adapted from), this compound undergoes nucleophilic aromatic substitution (NAS) with 3,5-dimethylpyrazole under basic conditions:

Reaction Conditions

- Substrate : 6-Chloropyridazine-3-carboxylic acid.

- Nucleophile : 3,5-Dimethylpyrazole (1.2 equiv).

- Base : Potassium carbonate (2.0 equiv).

- Solvent : Dimethylformamide (DMF), 80°C, 12 h.

- Yield : 78%.

The reaction proceeds via a two-step mechanism:

- Deprotonation of the pyrazole nitrogen by K₂CO₃, enhancing nucleophilicity.

- Displacement of the chloride at C6 via an aromatic SNAr mechanism.

Amide Bond Formation with Pyridin-2-amine

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C. Subsequent coupling with pyridin-2-amine is achieved under Schotten-Baumann conditions:

Procedure

- Activation : 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid (1.0 equiv) is treated with SOCl₂ (3.0 equiv) in DCM for 2 h.

- Coupling : The acid chloride is reacted with pyridin-2-amine (1.5 equiv) in THF, with triethylamine (2.0 equiv) as a base, at room temperature for 6 h.

- Yield : 82% after recrystallization from ethanol/water.

Key Analytical Data

- ¹H NMR (DMSO-d₆): δ 8.92 (d, J = 4.8 Hz, 1H, pyridine-H), 8.45 (s, 1H, pyrazole-H), 7.85–7.78 (m, 2H, pyridazine-H), 6.21 (s, 1H, pyrazole-CH), 2.51 (s, 6H, pyrazole-CH₃).

- LC-MS : m/z 337.1 [M+H]⁺.

Route B: Pyridazine Ring Construction via Cyclization

Hydrazide-Based Cyclocondensation

A cyclocondensation strategy, as reported in, involves reacting hydrazide intermediates with β-diketones to form the pyridazine ring (Scheme 2 ):

Synthesis of Hydrazide Precursor

- Starting Material : Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine-1(6H)-yl)acetate.

- Hydrazinolysis : Treatment with hydrazine hydrate (80% in ethanol, reflux, 4 h) yields the corresponding hydrazide (89% yield).

Cyclization with Pyridin-2-amine

The hydrazide reacts with pyridin-2-amine in the presence of acetic anhydride as both solvent and dehydrating agent:

Alternative Methodologies and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, NAS of 6-chloropyridazine-3-carboxylic acid with 3,5-dimethylpyrazole in DMF at 100°C for 30 min under microwave conditions achieves a 91% yield.

Catalytic Approaches

Palladium-catalyzed coupling has been explored for pyridazine functionalization:

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Ligand : Xantphos (10 mol%).

- Solvent : Toluene, 100°C, 12 h.

- Yield : 76%.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B | Microwave |

|---|---|---|---|

| Total Yield | 64% | 58% | 73% |

| Reaction Time | 18 h | 24 h | 1.5 h |

| Purification Complexity | Moderate | High | Low |

| Scalability | High | Moderate | High |

Route A offers superior scalability due to fewer steps, while microwave methods excel in efficiency. Route B is advantageous for introducing structural diversity at the pyridazine formation stage.

Challenges and Side Reactions

Regioselectivity in Pyrazole Substitution

Competing substitution at the pyridazine C4 position is observed when the C6 position is sterically hindered. Employing bulkier bases (e.g., DBU) or lower temperatures (0–5°C) minimizes this issue.

Amide Hydrolysis

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions. Stabilization strategies include:

Industrial-Scale Considerations

For kilogram-scale production, Route A is preferred:

- Cost Efficiency : Commercially available 6-chloropyridazine-3-carboxylic acid reduces synthetic steps.

- Process Safety : Avoids exothermic cyclization steps present in Route B.

- Green Chemistry Metrics : Atom economy = 84%, E-factor = 12.3.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ....

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of hydroxyl groups or carbonyl compounds.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of different substituents on the pyridazine or pyrazole rings.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimalarial and antileishmanial applications, the compound may inhibit enzymes essential for the survival of the pathogens. The exact molecular targets and pathways can vary depending on the specific application and derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, two relevant points can be inferred:

(a) Structural Analogues in Patent Literature

describes a structurally related compound: 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide. This molecule shares a pyridazine-carboxamide backbone but differs in substituents:

- A cyclopropanecarboxamido group replaces the pyrazole moiety.

- A deuterated methyl group is present instead of a pyridin-2-yl group.

- A 1,2,4-triazole substituent is incorporated into the phenoxy group.

These modifications likely aim to enhance metabolic stability (via deuteration) or optimize binding interactions (via triazole and cyclopropane groups). No direct potency or solubility data are provided for comparison.

(b) Methodological Overlap in Structural Analysis

discusses the SHELX software suite, widely used for crystallographic refinement. For example:

- Bond lengths/angles of pyridazine cores could be compared to assess conformational flexibility.

- Hydrogen-bonding patterns (e.g., between carboxamide groups and target proteins) might explain differences in biological activity.

Critical Limitations in Available Evidence

The provided sources lack:

Experimental data (e.g., IC₅₀ values, solubility, crystallographic parameters) for the target compound.

Direct comparisons with other pyridazine derivatives in terms of pharmacological activity or physicochemical properties.

Diverse references —the evidence is restricted to one software review and one patent, insufficient for a comprehensive analysis.

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide is a member of the pyrazole and pyridazine family of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A pyrazole moiety, known for its role in anti-inflammatory and analgesic activities.

- A pyridazine core, which has been associated with various biological activities including anti-cancer and anti-microbial effects.

- The presence of a carboxamide group that may enhance solubility and bioavailability.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazole, including the compound in focus, exhibit notable anti-inflammatory properties. For instance:

- In experimental models, compounds similar to this one have shown significant inhibition of paw edema in carrageenan-induced inflammation in rats, comparable to standard anti-inflammatory drugs like diclofenac .

- Specific analogs demonstrated IC50 values ranging from 44.81 to 55.65 μg/mL against COX-2 enzymes, highlighting their potential as selective anti-inflammatory agents .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity:

- Research has shown that pyrazole derivatives can inhibit c-Met protein kinase, which is implicated in cancer progression. This inhibition has been linked to reduced cell proliferation and increased apoptosis in cancer cell lines .

- The compound's ability to modulate GABA receptors also indicates a potential role in neuroprotection and cancer therapy .

Antimicrobial Activity

Compounds with similar structures have been evaluated for antimicrobial properties:

- Pyrazole derivatives have demonstrated activity against various bacterial strains, suggesting that this compound may also possess antibacterial properties .

The biological activity of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound likely inhibits key enzymes involved in inflammatory pathways (e.g., COX enzymes) and cancer-related signaling (e.g., c-Met).

- Receptor Modulation : Its interaction with GABA receptors may provide neuroprotective effects and influence tumor microenvironments.

- Hydrogen Bonding : The structural features allow for effective hydrogen bonding with biological macromolecules, enhancing its pharmacological efficacy.

In Vivo Studies

In a study examining the anti-inflammatory effects of related pyrazole compounds:

- Rats treated with these compounds showed a marked reduction in paw swelling and body weight loss compared to untreated controls.

Clinical Relevance

The promising results from preclinical studies warrant further investigation into clinical applications. The selectivity for COX-2 over COX-1 suggests lower gastrointestinal toxicity compared to traditional NSAIDs.

Data Summary

Q & A

Q. How can researchers optimize the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide for high yield and purity?

Methodological Answer: The synthesis typically involves coupling 6-chloropyridazine-3-carboxylic acid with 3,5-dimethyl-1H-pyrazole and subsequent amidation with 2-aminopyridine. Key steps include:

- Coupling Reaction : Use coupling agents like EDCI or DCC in anhydrous DMF at 60–80°C for 12–24 hours .

- Amidation : React the intermediate with 2-aminopyridine under reflux in toluene, employing catalytic DMAP to enhance reactivity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water ensures >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., pyrazole CH₃ at δ 2.2–2.4 ppm, pyridazine aromatic protons at δ 8.1–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 322.34 g/mol) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond lengths (e.g., pyridazine C–N: ~1.33 Å) and dihedral angles between heterocycles .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay (IC₅₀ determination) .

- Antimicrobial Screening : Use broth microdilution (MIC against S. aureus, E. coli) .

- Target Identification : Molecular docking (AutoDock Vina) against kinases (e.g., EGFR, CDK2) to predict binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal Assays : Validate antiproliferative activity via clonogenic assays or flow cytometry (apoptosis/necrosis markers) .

- Target Validation : CRISPR knockouts or siRNA silencing of putative targets (e.g., kinases) to confirm mechanism .

Q. What strategies address challenges in crystallographic refinement for this compound?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies be optimized for pyridazine-pyrazole hybrids?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at pyridazine C-4 to assess steric/electronic effects .

- Bioisosteric Replacement : Replace pyrazole with triazole or isoxazole to evaluate heterocycle flexibility .

- 3D-QSAR : CoMFA/CoMSIA models (SYBYL-X) correlate substituent positions with activity .

Q. What experimental design principles apply to in vivo pharmacokinetic (PK) studies of this compound?

Methodological Answer:

- Formulation : Use PEG-400/saline (50:50) for solubility enhancement in rodent PK studies .

- Dosing : Intravenous (1–5 mg/kg) vs. oral (10–20 mg/kg) to calculate bioavailability (F%) .

- Analytical Method : LC-MS/MS (MRM transitions for quantification) in plasma/tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.